5-(4,4,5,5-Tetrametil-1,3,2-dioxaborolan-2-il)indolina

Descripción general

Descripción

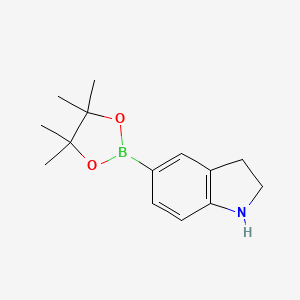

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is an organic compound that features a boron-containing dioxaborolane ring attached to an indoline moiety

Aplicaciones Científicas De Investigación

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.

Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the borylation of indoline derivatives. One common method includes the reaction of indoline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boron-containing ring.

Industrial Production Methods

While specific industrial production methods for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline can undergo various types of chemical reactions, including:

Hydroboration: The addition of boron-hydrogen bonds across carbon-carbon multiple bonds.

Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.

Common Reagents and Conditions

Palladium Catalysts: Used in borylation and coupling reactions.

Copper Catalysts: Employed in coupling reactions with aryl iodides.

Transition Metal Catalysts: Utilized in hydroboration reactions.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, such as pinacol benzyl boronate and aryl boronates, which are valuable intermediates in organic synthesis.

Mecanismo De Acción

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as an electrophile, facilitating reactions with nucleophilic carbon atoms in organic molecules. This enables the compound to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.

Comparación Con Compuestos Similares

Similar Compounds

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.

Bis(pinacolato)diboron: A widely used boron reagent in organic synthesis.

Phenylboronic Acid Pinacol Ester: Another boron-containing compound with applications in organic synthesis.

Uniqueness

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to the presence of the indoline moiety, which provides additional reactivity and potential for further functionalization. This makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.

Actividad Biológica

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boron-containing compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C₁₃H₁₇BN₂O

- Molecular Weight : 244.10 g/mol

- CAS Number : 754214-56-7

- Structure : The compound features a dioxaborolane moiety attached to an indoline structure, which contributes to its unique chemical properties and biological interactions.

Mechanisms of Biological Activity

The biological activity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular proliferation and survival. For instance, it may modulate the activity of kinases involved in cancer cell signaling pathways.

- Interaction with Cellular Targets : The boron atom in the structure allows for unique interactions with biological molecules such as proteins and nucleic acids. This interaction can lead to altered cellular functions and apoptosis in cancer cells.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which can protect cells from oxidative stress and potentially reduce inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antiproliferative Effects | Demonstrated significant inhibition of cancer cell lines (e.g., MDA-MB-231) |

| Enzyme Inhibition | Inhibits specific kinases involved in tumor growth |

| Antioxidant Activity | Exhibits protective effects against oxidative stress |

| Apoptosis Induction | Induces apoptosis in treated cancer cells |

Case Study 1: Anticancer Activity

A study evaluated the effects of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline on various cancer cell lines. The compound exhibited strong antiproliferative effects with IC₅₀ values ranging from 0.1 to 0.5 µM across different cell types. Notably, it was found to be more effective than standard chemotherapeutic agents like doxorubicin in inhibiting the growth of breast cancer cells (MDA-MB-231) .

Research focusing on the mechanism revealed that treatment with this compound resulted in increased levels of caspase-3 activation in cancer cells, indicating a clear pathway toward apoptosis. Flow cytometry analysis showed a significant increase in sub-G1 phase population after treatment, confirming cell cycle arrest and subsequent apoptosis .

Propiedades

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-5-6-12-10(9-11)7-8-16-12/h5-6,9,16H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOHYGQNRQMVMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718425 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062174-44-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure determination for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate?

A1: Understanding the crystal structure of a compound provides valuable insights into its three-dimensional arrangement and bonding interactions. In this study [], X-ray single crystal diffraction was employed to determine the crystal structure of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate. This experimentally determined structure was then compared to the computationally optimized structure obtained from Density Functional Theory (DFT) calculations. The agreement between the two structures strengthens the reliability of the computational model and offers a deeper understanding of the compound's molecular geometry and potential interactions with other molecules. This information can be crucial for future studies exploring its potential applications, especially in the context of pharmaceutical development where understanding molecular interactions is essential.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.